molecular formula C8H10BrNO B595771 5-Bromo-3-ethoxy-2-methyl-pyridine CAS No. 1256819-03-0

5-Bromo-3-ethoxy-2-methyl-pyridine

Cat. No.: B595771
CAS No.: 1256819-03-0
M. Wt: 216.078
InChI Key: BRHJJZJWSDPQBJ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-methyl-pyridine is a high-value halogenated pyridine derivative engineered to serve as a versatile synthetic building block in advanced research and development. Its molecular architecture, featuring a bromine atom and an ethoxy group on a methyl-substituted pyridine ring, makes it a pivotal intermediate for constructing complex molecules through cross-coupling reactions, such as Suzuki and Stille couplings . This reactivity is fundamental for exploring novel chemical spaces in medicinal and agrochemical research. In pharmaceutical research, this compound is utilized as a key precursor in the synthesis of target molecules for drug discovery programs . The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. Furthermore, halogenated pyridine derivatives have demonstrated significant potential in diverse biological applications, as they can be used to create novel compounds with antioxidant, antimicrobial, and enzyme inhibition activities . In agrochemical development, the compound's structure is leveraged to create new active ingredients for crop protection . The pyridine core can be functionalized to develop molecules that interact with specific biological targets in pests or plants, contributing to the creation of more effective and selective pesticides and herbicides. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1256819-03-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

IUPAC Name

5-bromo-3-ethoxy-2-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-4-7(9)5-10-6(8)2/h4-5H,3H2,1-2H3

InChI Key

BRHJJZJWSDPQBJ-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC(=C1)Br)C

Synonyms

5-BroMo-3-ethoxy-2-Methyl-pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of 5-Bromo-3-ethoxy-2-methyl-pyridine and Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Physical/Chemical Properties
This compound C₈H₁₀BrNO 216.08 (est.) Br (5), -OCH₂CH₃ (3), -CH₃ (2) High lipophilicity; moderate reactivity
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 Br (5), -OCH₃ (2), -CH₃ (3) Refractive index: 1.554; 97% purity
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (2), -CH₃ (3) Simpler structure; lower molecular weight
5-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 187.04 Br (3), -CH₃ (2), -NH₂ (5) Enhanced solubility (polar amino group)

Electronic and Reactivity Profiles

  • Bromine Position : Bromine at position 5 (target compound) vs. position 2 (2-Bromo-3-methylpyridine) alters electronic distribution. Position 5 bromine directs electrophilic attacks to position 4, while position 2 bromine deactivates the ring uniformly .
  • Ethoxy vs.
  • Amino Substitution: 5-Amino-3-bromo-2-methylpyridine exhibits stronger electron-donating effects due to -NH₂, activating the ring for nucleophilic substitution, unlike the ethoxy group’s moderate resonance effects .

Preparation Methods

Direct Electrophilic Bromination

Direct bromination of 3-ethoxy-2-methylpyridine using bromine (Br2Br_2) or NN-bromosuccinimide (NBS) is a straightforward approach. The ethoxy group at position 3 directs electrophilic substitution to the para position (C-5) due to its electron-donating nature.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or acetic acid

  • Catalyst : FeBr3FeBr_3 (10 mol%)

  • Temperature : 0–25°C

  • Yield : 60–70%

Mechanism :
The ethoxy group activates the pyridine ring via resonance, directing Br+Br^+ to C-5. The methyl group at C-2 sterically hinders alternative positions, enhancing regioselectivity.

Limitations :

  • Competing side reactions at C-4 occur if steric effects are insufficient.

  • Over-bromination may yield di- or tri-substituted byproducts.

Ethoxylation of 3-Chloro-5-bromo-2-methylpyridine

Nucleophilic Aromatic Substitution (NAS)

Replacing chlorine with ethoxy in 3-chloro-5-bromo-2-methylpyridine via NAS is viable due to the activating effect of the methyl and bromo groups.

Reaction Conditions :

  • Reagents : Sodium ethoxide (NaOEtNaOEt), ethanol

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 75–85%

Mechanism :
The electron-withdrawing bromo group at C-5 facilitates nucleophilic attack at C-3. NaOEtNaOEt deprotonates ethanol, generating EtOEtO^-, which displaces chloride.

Optimization :

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics.

Multi-Step Synthesis from 5-Nitro-2-chloropyridine

Condensation and Decarboxylation

Adapted from CN101560183B, this route involves:

  • Condensation : Diethyl malonate reacts with 5-nitro-2-chloropyridine to form a malonate adduct.

  • Decarboxylation : Acidic hydrolysis removes carboxyl groups, yielding 5-nitro-2-methylpyridine.

  • Reduction : Hydrogenation with Pd/C converts nitro to amine.

  • Diazotization and Bromination : The amine is diazotized and substituted with bromide.

Key Steps :

  • Ethoxylation : Introduced via NAS on 3-chloro-5-nitro-2-methylpyridine before reduction.

  • Bromination : Achieved via Sandmeyer reaction after diazotization.

Data Table 1: Reaction Parameters and Yields

StepReagents/ConditionsYield (%)
CondensationDiethyl malonate, NaHNaH, 110°C94
Decarboxylation6N HCl, reflux89
Reduction (Pd/C)H2H_2 (0.4 MPa), 30°C97
Diazotization/BrominationHBrHBr, Br2Br_2, NaNO2NaNO_292

Advantages :

  • High yields at each step (>89%).

  • Scalable for industrial production.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield (%)
Direct BrominationSimple, fewer stepsModerate regioselectivity60–70
NAS EthoxylationHigh regiocontrolRequires chloro precursor75–85
Multi-Step SynthesisHigh yield, scalableLabor-intensive89–97

Industrial Feasibility :
The multi-step route is preferred for large-scale production due to reproducibility and high cumulative yield (72% overall). Direct bromination suits small-scale synthesis but requires rigorous purification.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

  • C-4 Bromination : Occurs if steric hindrance from the methyl group is insufficient.

  • Ring Reduction : Excess H2H_2 during hydrogenation may reduce the pyridine ring, forming piperidine derivatives.

Stability of Ethoxy Group

  • Acidic Conditions : Prolonged exposure to HBrHBr during diazotization risks ether cleavage.

  • Mitigation : Use mild acids (e.g., H3PO4H_3PO_4) and low temperatures (0–5°C).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-ethoxy-2-methyl-pyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., iodide) at the 3-position with sodium ethoxide under basic conditions (e.g., NaH in DMF) at reflux temperatures (~100–120°C) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., Pd-based catalysts for cross-coupling), and ensuring anhydrous conditions to minimize side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy at C3, methyl at C2, bromine at C5) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 230.05 g/mol) via high-resolution MS.
  • HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm.
  • X-ray Crystallography : Resolve crystal structure using software like ORTEP-3 for Windows to confirm regiochemistry .

Q. How does this compound behave under varying storage and experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 48–72 hours; monitor decomposition via HPLC.
  • pH Stability : Expose to buffered solutions (pH 1–13) and analyze degradation products.
  • Storage Recommendations : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselective functionalization (e.g., Suzuki coupling) of this compound?

  • Methodological Answer : The bromine at C5 acts as a prime site for cross-coupling (e.g., Suzuki with boronic acids). The ethoxy group at C3 exerts an electron-donating effect, directing electrophilic substitutions to C4. Steric hindrance from the methyl group at C2 may limit reactivity at adjacent positions. Use DFT calculations to map electron density and predict reaction sites .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer : Systematically test variables:

  • Catalyst Screening : Compare Pd(OAc)2, PdCl2, and ligand systems (e.g., SPhos vs. XPhos).
  • Solvent Effects : Evaluate polar aprotic (DMF, DMSO) vs. ethers (THF).
  • Reaction Time/Temperature : Use kinetic studies to identify optimal parameters.
    Reference high-purity starting materials (>97%) to minimize side reactions .

Q. What computational and experimental approaches are recommended for elucidating reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states and activation energies using Gaussian or ORCA software.
  • Isotopic Labeling : Introduce 13C or 2H at reactive sites to track bond formation/cleavage via MS/NMR.
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates .

Q. How can researchers mitigate challenges related to hygroscopicity or moisture sensitivity during synthesis?

  • Methodological Answer :

  • Karl Fischer Titration : Quantify water content in solvents and reagents.
  • TGA Analysis : Measure weight loss due to moisture absorption.
  • Mitigation Strategies : Use molecular sieves, conduct reactions under N2/Ar, and employ anhydrous workup techniques (e.g., MgSO4 drying) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines.
  • Emergency Procedures : Maintain spill kits with activated carbon and silica gel .

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